2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide
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Overview
Description
2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, biology, and industry due to their structural versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and 1-morpholin-4-ylcyclobutylmethanamine.
Activation of Carboxylic Acid: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using reagents such as thionyl chloride or carbodiimides.
Amide Bond Formation: The activated carboxylic acid reacts with 1-morpholin-4-ylcyclobutylmethanamine to form the desired benzamide compound. This step is typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzamides.
Biological Studies: Used in studies investigating its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-N-(2-morpholin-4-ylethyl)benzamide: Shares structural similarities but differs in the length and nature of the alkyl chain.
2,3-Dimethoxybenzamide: Another benzamide derivative with different substitution patterns on the aromatic ring.
Uniqueness
2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to its specific substitution pattern and the presence of the morpholinylcyclobutyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives.
Properties
IUPAC Name |
2,6-dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-14-5-3-6-15(23-2)16(14)17(21)19-13-18(7-4-8-18)20-9-11-24-12-10-20/h3,5-6H,4,7-13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHLWWWTXTOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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